

Technical Support Center: Optimizing the Cleavage of Tiger17 from Synthesis Resin

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Compound of Interest

Compound Name: Tiger17

Cat. No.: B15542187

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Welcome to the technical support center for the synthesis and purification of **Tiger17**. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges associated with the cleavage of **Tiger17** from the synthesis resin.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of **Tiger17** and what are its key features?

A1: **Tiger17** is a cyclic peptide containing 11 amino acid residues with the sequence H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH₂.^{[1][2][3]} It is characterized by a disulfide bridge between the two cysteine (Cys) residues and a C-terminal amide.^[2] These features, along with the presence of other sensitive residues like Tryptophan (Trp) and Arginine (Arg), necessitate careful optimization of the cleavage and deprotection steps.

Q2: Which type of resin is typically used for the synthesis of a C-terminally amidated peptide like **Tiger17**?

A2: For a C-terminally amidated peptide such as **Tiger17**, a Rink Amide resin is a common choice. This resin is designed to yield a C-terminal amide upon cleavage with trifluoroacetic acid (TFA).

Q3: What is a standard cleavage cocktail for a peptide with sensitive residues like **Tiger17**?

A3: A standard and effective cleavage cocktail for peptides containing sensitive residues like Cysteine, Tryptophan, and Arginine is a mixture of TFA, a trialkylsilane scavenger like triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water. For peptides with Cysteine, the addition of 1,2-ethanedithiol (EDT) is often recommended to prevent oxidation and maintain the reduced state of the sulfhydryl groups.

Q4: What is the function of scavengers in the cleavage cocktail?

A4: During cleavage, the acid (TFA) removes protecting groups from the amino acid side chains, generating highly reactive cationic species. These carbocations can re-attach to electron-rich residues like Trp, Met, Tyr, and Cys, leading to undesired side products. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" these reactive cations before they can modify the peptide.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of **Tiger17**.

Problem 1: Low Yield of Cleaved Peptide

| Potential Cause | Recommended Solution |
|---------------------------------------|--|
| Incomplete Cleavage Reaction | Extend the cleavage time. While 2-4 hours is typical, peptides with multiple Arg(Pbf) residues may require longer. Perform a small-scale trial cleavage and monitor the reaction progress over time using HPLC. |
| Insufficient Cleavage Cocktail Volume | Ensure enough cleavage cocktail is used to fully swell the resin. A general guideline is 10 mL of cocktail per gram of peptide-resin. |
| Peptide Re-attachment to Resin | This can occur with C-terminal Trp or other nucleophilic residues. Ensure the cleavage cocktail contains an effective scavenger like TIS. For particularly problematic sequences, consider adding EDT. |
| Peptide Precipitation Issues | Highly basic peptides like Tiger17 may be partially soluble in diethyl ether. To improve precipitation, concentrate the TFA filtrate to about 1-2 mL under a gentle stream of nitrogen before adding it to ice-cold ether. If precipitation is still poor, try chilling the ether suspension at -20°C for at least one hour. |

Problem 2: Presence of Impurities and Side Products in Crude Peptide

| Potential Cause | Recommended Solution |
|---|--|
| Oxidation of Cysteine or Methionine | If Met is present, oxidation to methionine sulfoxide (mass +16 Da) can occur. Perform the cleavage under a nitrogen or argon atmosphere and use freshly prepared, high-purity reagents. For Cys-containing peptides like Tiger17, the inclusion of EDT in the cleavage cocktail is highly recommended to prevent disulfide bond scrambling and other oxidative side reactions. |
| Modification of Tryptophan | The indole side chain of Trp can be modified by carbocations generated during cleavage. The use of scavengers like TIS is crucial. Using Fmoc-Trp(Boc)-OH during synthesis can also minimize side reactions. |
| Incomplete Removal of Protecting Groups | If HPLC/MS analysis shows peaks corresponding to the peptide with protecting groups still attached, the cleavage time may be insufficient, especially for the Pbf group on Arginine. Extend the cleavage duration and re-analyze. |
| Aspartimide Formation | Though not present in Tiger17, if your sequence contains Aspartic acid (Asp), it can cyclize to form an aspartimide, leading to epimerization and other side products. This is sequence-dependent and can be mitigated by using specific synthesis strategies. |

Experimental Protocols

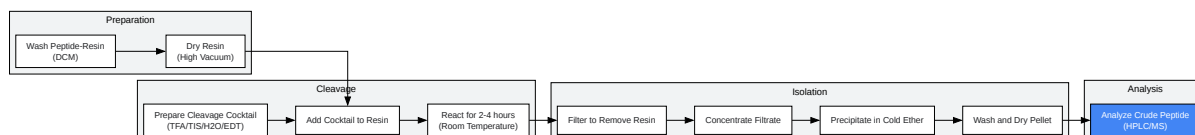
Protocol 1: Standard Cleavage of Tiger17 from Rink Amide Resin

- Resin Preparation:
 - After synthesis, ensure the final N-terminal Fmoc group is removed.

- Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g resin) to remove residual DMF.
- Dry the resin under high vacuum for at least 4 hours.
- Cleavage Cocktail Preparation:
 - Prepare the cleavage cocktail fresh. For 1 gram of resin, prepare 10 mL of the following mixture in a fume hood:
 - 9.25 mL Trifluoroacetic Acid (TFA)
 - 0.25 mL Triisopropylsilane (TIS)
 - 0.25 mL deionized water
 - 0.25 mL 1,2-Ethanedithiol (EDT)
- Cleavage Reaction:
 - Place the dried peptide-resin in a suitable reaction vessel.
 - Add the freshly prepared cleavage cocktail to the resin.
 - Stir or agitate the suspension at room temperature for 2-4 hours.
- Peptide Isolation and Precipitation:
 - Filter the cleavage mixture to separate the resin.
 - Wash the resin with a small volume of fresh TFA (2 x 2 mL).
 - Combine the filtrates and reduce the volume to approximately 1-2 mL under a gentle stream of nitrogen.
 - Add the concentrated TFA solution dropwise to a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether.
 - A white precipitate of the crude peptide should form.

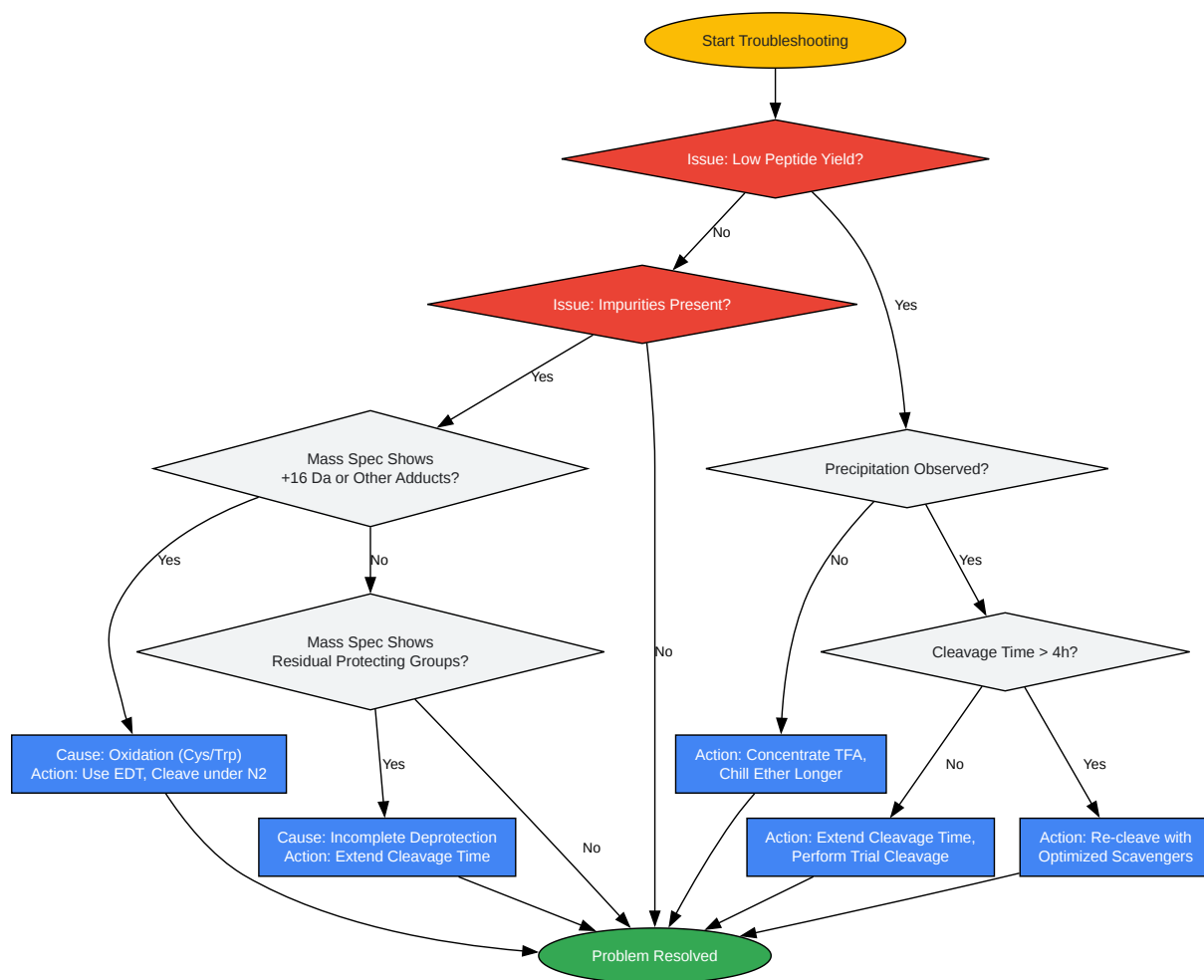
- Incubate the suspension at -20°C for 1 hour to maximize precipitation.
- Centrifuge the suspension at 3000-4000 rpm for 10 minutes.
- Carefully decant the ether.
- Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.
- After the final wash, dry the peptide pellet under vacuum to remove residual ether.
- Analysis:
 - Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and Mass Spectrometry (MS) to confirm the identity and purity.

Visualizations



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Caption: Experimental workflow for the cleavage of **Tiger17** peptide from solid-phase resin.



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Caption: A logical decision tree for troubleshooting common peptide cleavage issues.

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References

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